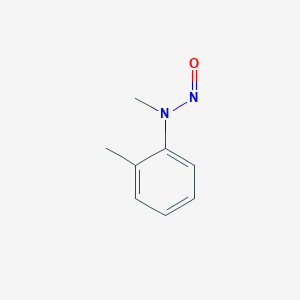
Dimethyl-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-N-nitrosobenzenamine: is an organic compound with the molecular formula C8H10N2O It is a nitrosamine derivative of benzenamine, characterized by the presence of a nitroso group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrosation of N,N-Dimethylaniline: The most common method for synthesizing N,2-Dimethyl-N-nitrosobenzenamine involves the nitrosation of N,N-dimethylaniline. This reaction typically uses nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often employed for the large-scale production of N,2-Dimethyl-N-nitrosobenzenamine. This method ensures better control over reaction parameters and improves yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: N,2-Dimethyl-N-nitrosobenzenamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Products: Oxidation can yield compounds such as nitrobenzenes and other oxidized derivatives.
-
Reduction: This compound can also undergo reduction reactions, typically resulting in the removal of the nitroso group.
Reagents: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd).
Products: Reduction can produce N,N-dimethylaniline and other reduced forms.
-
Substitution: N,2-Dimethyl-N-nitrosobenzenamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Reagents: Various nucleophiles such as amines, thiols, or halides.
Products: Substitution reactions can yield a wide range of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Chemistry: N,2-Dimethyl-N-nitrosobenzenamine is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of nitrosamines in various samples.
Biology and Medicine:
Carcinogenic Studies: Due to its nitrosamine structure, this compound is studied for its potential carcinogenic effects.
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |
Clave InChI |
MWHUIOFIRPAVBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















